1,2-Distearoyl-sn-Glycero-3-Phosphatidylglycerol-d70 (sodium)
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Overview
Description
18:0 PG-d70, 1,2-distearoyl-d70-sn-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt), powder is a deuterated phosphoglycerol compound. This compound is characterized by the replacement of 70 protons in the distearoyl chains with deuterium. It is commonly used in scientific research due to its unique properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18:0 PG-d70 involves the deuteration of 1,2-distearoyl-sn-glycero-3-phospho-rac-(1-glycerol). The process typically includes the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of 18:0 PG-d70 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
18:0 PG-d70 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phospholipids, while reduction can produce reduced phospholipids .
Scientific Research Applications
18:0 PG-d70 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a model compound in studies of lipid behavior and interactions.
Biology: The compound is used in membrane studies to understand the role of deuterated lipids in biological membranes.
Medicine: It is used in drug delivery research to develop lipid-based delivery systems.
Industry: The compound is used in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of 18:0 PG-d70 involves its interaction with biological membranes. The deuterated phosphoglycerol integrates into lipid bilayers, affecting membrane fluidity and stability. This interaction can influence various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
Similar Compounds
1,2-distearoyl-sn-glycero-3-phospho-(1-rac-glycerol) (sodium salt): A non-deuterated version of the compound.
1,2-dimyristoyl-sn-glycero-3-phospho-(1-rac-glycerol) (sodium salt): A similar compound with shorter fatty acid chains.
1,2-dipalmitoyl-sn-glycero-3-phospho-(1-rac-glycerol) (sodium salt): A similar compound with palmitic acid chains.
Uniqueness
18:0 PG-d70 is unique due to its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium enhances the stability and allows for detailed studies using techniques such as nuclear magnetic resonance spectroscopy .
Properties
Molecular Formula |
C42H82NaO10P |
---|---|
Molecular Weight |
871.5 g/mol |
IUPAC Name |
sodium;[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C42H83O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h39-40,43-44H,3-38H2,1-2H3,(H,47,48);/q;+1/p-1/t39?,40-;/m1./s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2; |
InChI Key |
YNQYZBDRJZVSJE-QNYDIFITSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
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